

# Spectroscopic characterization of ammonium tetrachloroplatinate(II)

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## Compound of Interest

Compound Name: Ammonium tetrachloroplatinate(II)

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## An In-depth Technical Guide to the Spectroscopic Characterization of Ammonium Tetrachloroplatinate(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize **ammonium tetrachloroplatinate(II)**,  $(\text{NH}_4)_2[\text{PtCl}_4]$ . This inorganic compound is a crucial precursor in the synthesis of platinum-based catalysts and various platinum-containing drugs. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in research and development.

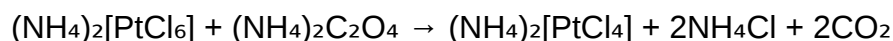
## Introduction

**Ammonium tetrachloroplatinate(II)** is a red crystalline solid that is soluble in water. It consists of two ammonium cations ( $\text{NH}_4^+$ ) and a square planar tetrachloroplatinate(II) anion ( $[\text{PtCl}_4]^{2-}$ ). The square planar geometry of the anion is a consequence of the  $d^8$  electron configuration of the platinum(II) center. The spectroscopic characterization of this compound provides valuable insights into its bonding, structure, and purity, which are critical for its use in various applications, including catalysis and medicinal chemistry.

## Synthesis of Ammonium Tetrachloroplatinate(II)

A common and reliable method for the synthesis of **ammonium tetrachloroplatinate(II)** involves the reduction of ammonium hexachloroplatinate(IV),  $(\text{NH}_4)_2[\text{PtCl}_6]$ , with a suitable

reducing agent such as ammonium oxalate. The reaction proceeds as follows:



This process yields the desired red crystalline product, which can be further purified by recrystallization.

## Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the complete characterization of **ammonium tetrachloroplatinate(II)**. This guide covers Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.

## Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy probes the molecular vibrations of the constituent ions, providing information about the functional groups and the overall structure.

### Experimental Protocols

- **FTIR Spectroscopy:** A small amount of the finely ground solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum is then recorded using an FTIR spectrometer, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- **Raman Spectroscopy:** A crystalline sample is placed in a capillary tube and irradiated with a monochromatic laser source (e.g., an argon ion laser operating at 488.0 nm). The scattered light is collected and analyzed by a Raman spectrometer.

### Data Presentation

While specific experimental spectra for **ammonium tetrachloroplatinate(II)** are not readily available in tabular format in the literature, the expected vibrational modes can be inferred from the known structures of the ammonium and tetrachloroplatinate(II) ions.

Table 1: Expected Vibrational Frequencies for **Ammonium Tetrachloroplatinate(II)**

Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Technique	Assignment
N-H Stretch	~3200 - 3000	IR, Raman	$\nu(\text{N-H})$ of $\text{NH}_4^+$
N-H Bend	~1400	IR, Raman	$\delta(\text{N-H})$ of $\text{NH}_4^+$
Pt-Cl Stretch	~330 - 300	IR, Raman	$\nu(\text{Pt-Cl})$ of $[\text{PtCl}_4]^{2-}$
Cl-Pt-Cl Bend	< 200	Raman	$\delta(\text{Cl-Pt-Cl})$ of $[\text{PtCl}_4]^{2-}$

Note: The exact peak positions can vary slightly due to solid-state effects and intermolecular interactions.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the platinum(II) center.

### Experimental Protocol

A solution of **ammonium tetrachloroplatinate(II)** of known concentration is prepared in a suitable solvent (e.g., 0.1 M HCl to suppress hydrolysis). The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-600 nm.

### Data Presentation

The electronic spectrum of the  $[\text{PtCl}_4]^{2-}$  anion is well-characterized. The data presented below is based on studies of the closely related potassium tetrachloroplatinate(II),  $\text{K}_2[\text{PtCl}_4]$ , which contains the same chromophore.<sup>[1]</sup>

Table 2: UV-Visible Absorption Data for the  $[\text{PtCl}_4]^{2-}$  Anion

Wavenumber (cm <sup>-1</sup> )	Wavelength (nm)	Molar Absorptivity (ε) (L mol <sup>-1</sup> cm <sup>-1</sup> )	Assignment (d-d transitions)
~23,700	~422	~50	<sup>1</sup> A <sub>1g</sub> → <sup>1</sup> A <sub>2g</sub>
~28,000	~357	~60	<sup>1</sup> A <sub>1g</sub> → <sup>1</sup> B <sub>1g</sub>
~30,500	~328	~100	<sup>1</sup> A <sub>1g</sub> → <sup>1</sup> E <sub>1g</sub>

Note: The absorption bands are relatively weak as d-d transitions in centrosymmetric complexes are Laporte-forbidden.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>195</sup>Pt NMR spectroscopy is a powerful tool for studying the electronic environment of the platinum nucleus.

### Experimental Protocol

A solution of **ammonium tetrachloroplatinate(II)** is prepared in a suitable deuterated solvent (e.g., D<sub>2</sub>O). The <sup>195</sup>Pt NMR spectrum is acquired on a high-field NMR spectrometer. Sodium hexachloroplatinate(IV) (Na<sub>2</sub>[PtCl<sub>6</sub>]) in D<sub>2</sub>O is commonly used as an external reference (δ = 0 ppm).[\[2\]](#)

### Data Presentation

The chemical shift of <sup>195</sup>Pt is highly sensitive to the ligands coordinated to the platinum center.

Table 3: <sup>195</sup>Pt NMR Data for **Ammonium Tetrachloroplatinate(II)**

Nucleus	Chemical Shift (δ) (ppm)	Reference
<sup>195</sup> Pt	~ -1620	Na <sub>2</sub> [PtCl <sub>6</sub> ]

## X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall crystal packing.

## Experimental Protocol

A suitable single crystal of **ammonium tetrachloroplatinate(II)** is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. The resulting data is processed to determine the crystal structure. For powder X-ray diffraction (PXRD), a finely ground sample is used to obtain a diffraction pattern that is characteristic of the crystalline phases present.

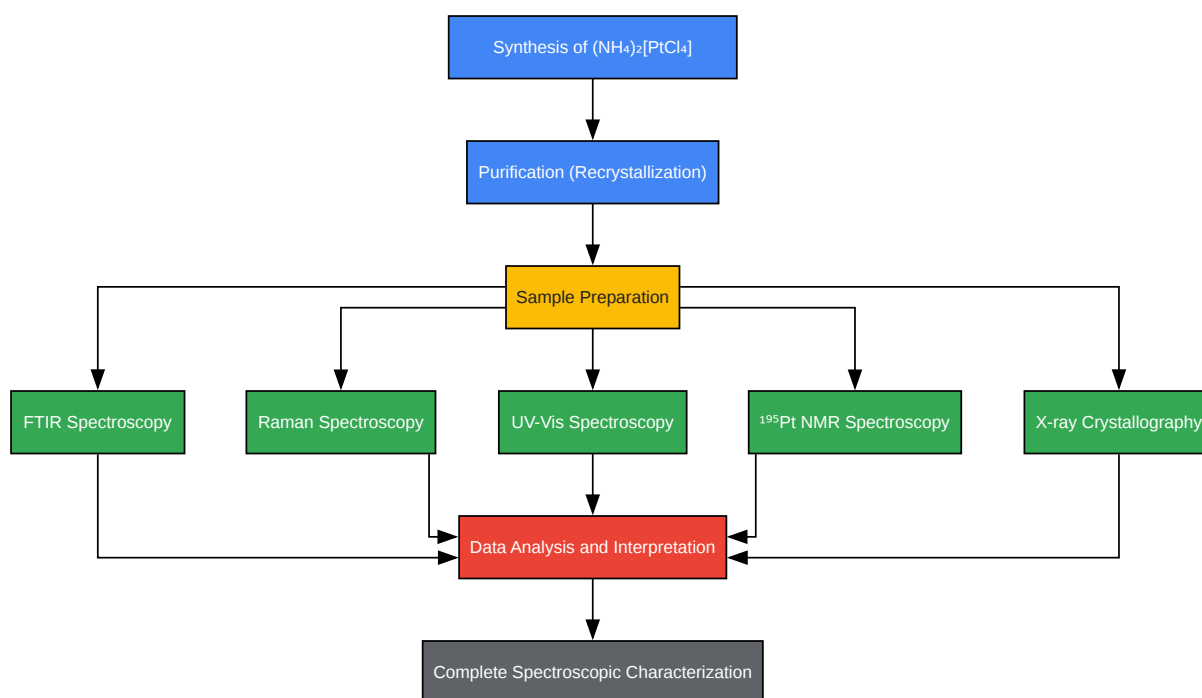
## Data Presentation

Table 4: Crystallographic Data for **Ammonium Tetrachloroplatinate(II)**

Parameter	Value
Crystal System	Tetragonal
Space Group	P4/mmm
Lattice Parameter (a)	~7.5 Å
Lattice Parameter (c)	~4.2 Å
Pt-Cl Bond Length	~2.30 - 2.33 Å

## Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of **ammonium tetrachloroplatinate(II)**.



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Caption: Experimental workflow for the spectroscopic characterization.

## Conclusion

The combination of vibrational, electronic, and nuclear magnetic resonance spectroscopies, along with X-ray crystallography, provides a complete and unambiguous characterization of **ammonium tetrachloroplatinate(II)**. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working with this important platinum compound, enabling them to ensure its quality and understand its properties for various applications.

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## References

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- 2. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
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